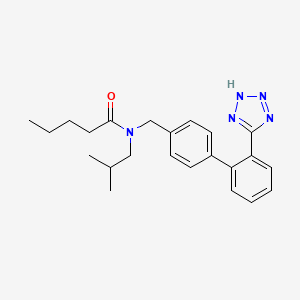
Valsartan Decarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan Decarboxylic Acid is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valsartan Decarboxylic Acid typically involves a decarboxylative coupling reaction. A novel catalytic system composed of copper and palladium has been reported for the decarboxylation of aromatic carboxylates and the cross-coupling of the resulting aryl metal species with aryl halides . This method is more environmentally benign and cost-effective compared to traditional methods.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The process involves the use of specific reagents and conditions to achieve high yields and minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Valsartan Decarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Methanol and water (70:30 v/v, pH 7.2) are commonly used in oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Palladium-catalyzed reactions are common for substitution processes.
Major Products Formed
The major products formed from these reactions include various degradation products and modified derivatives of this compound, which can be analyzed using techniques such as LC-MS .
Applications De Recherche Scientifique
Valsartan Decarboxylic Acid has a wide range of applications in scientific research:
Mécanisme D'action
Valsartan Decarboxylic Acid exerts its effects by blocking the actions of angiotensin II, a peptide hormone that causes blood vessels to constrict. By antagonizing the angiotensin II type 1 (AT1) receptor, the compound prevents vasoconstriction, aldosterone release, and other hypertensive effects . This leads to reduced blood pressure and improved cardiovascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Candesartan: Known for its high binding affinity to the AT1 receptor.
Irbesartan: Used for the treatment of hypertension and diabetic nephropathy.
Uniqueness
Valsartan Decarboxylic Acid is unique due to its specific decarboxylative coupling synthesis route, which offers advantages in terms of environmental impact and cost-effectiveness . Additionally, its structural modifications may provide distinct pharmacological properties compared to other angiotensin II receptor antagonists.
Propriétés
Formule moléculaire |
C23H29N5O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27) |
Clé InChI |
QMAQKWMYJDPUDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


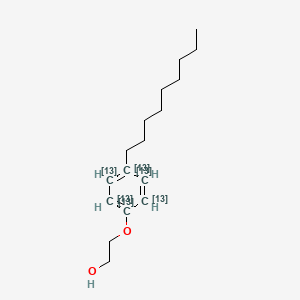
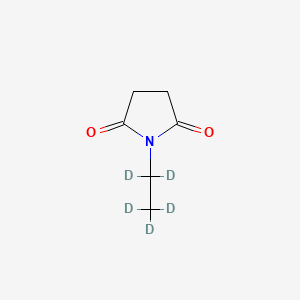
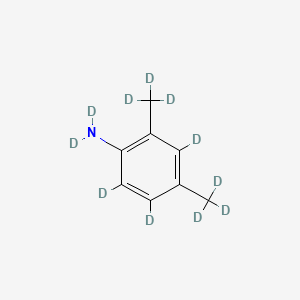
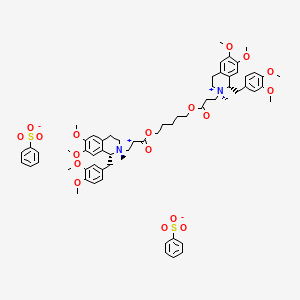

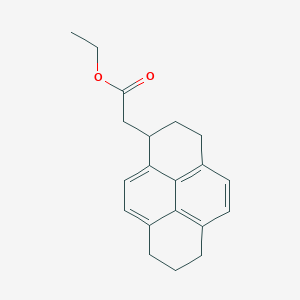
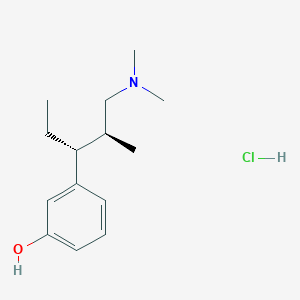

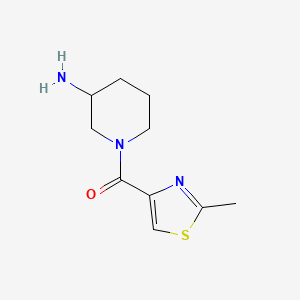
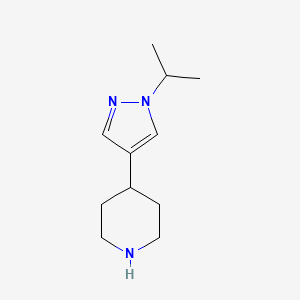

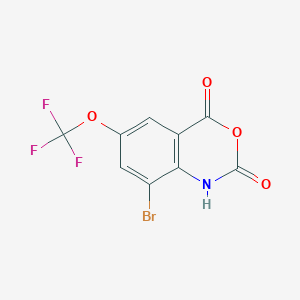
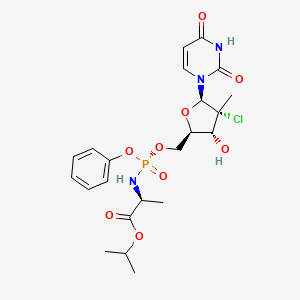
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
